An In-depth Technical Guide to the Chemical Properties of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
An In-depth Technical Guide to the Chemical Properties of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. By examining its structural features, reactivity, and potential applications, this document serves as a valuable resource for professionals engaged in the design and development of novel therapeutics.
Introduction: The Significance of the 3-oxa-6-azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a recurring structural motif in a variety of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which is a desirable attribute in the design of selective ligands for biological targets. The incorporation of an oxygen atom at the 3-position to form the 3-oxa-6-azabicyclo[3.1.0]hexane core introduces additional polarity and potential hydrogen bonding interactions, further modulating the pharmacokinetic and pharmacodynamic properties of molecules containing this scaffold.
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane (CAS 5169-43-7) is a specific derivative of this core structure. The presence of a methyl group on the nitrogen atom can significantly influence the compound's basicity, nucleophilicity, and metabolic stability, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
Molecular Structure and Physicochemical Properties
The structure of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane consists of a fused five-membered oxazolidine ring and a three-membered aziridine ring. This arrangement results in a strained bicyclic system that dictates its chemical reactivity.
Structural Representation:
Caption: Molecular structure of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane.
Predicted Physicochemical Properties:
The following table summarizes the computationally predicted physicochemical properties of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane.
| Property | Value | Source |
| Molecular Formula | C5H9NO | PubChem[3] |
| Molecular Weight | 99.13 g/mol | PubChem[3] |
| XLogP3-AA | -0.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 99.068413 g/mol | PubChem[3] |
| Monoisotopic Mass | 99.068413 g/mol | PubChem[3] |
| Topological Polar Surface Area | 15.6 Ų | PubChem |
| Heavy Atom Count | 7 | PubChem |
| Formal Charge | 0 | PubChem |
Synthesis Strategies
The synthesis of the 3-azabicyclo[3.1.0]hexane core can be achieved through various synthetic routes, primarily involving intramolecular cyclization reactions.[4] For the N-methylated target compound, a common strategy would involve the construction of the bicyclic core followed by N-methylation, or the use of an N-methylated precursor in the cyclization step.
A plausible synthetic approach could involve the intramolecular cyclopropanation of a suitable N-allyl-N-methylated precursor. This strategy has been successfully employed for the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives.[1]
Caption: A potential synthetic pathway to 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane.
Chemical Reactivity and Stability
The chemical reactivity of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane is largely governed by the strained aziridine ring and the presence of the tertiary amine and ether functionalities.
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Ring-Opening Reactions: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be exploited for the introduction of various functional groups. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
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N-Methyl Group: The methyl group on the nitrogen atom enhances its basicity compared to the unsubstituted parent compound. This makes the nitrogen atom a more potent nucleophile and a site for quaternization reactions.
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Lewis Acid Interactions: The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with Lewis acids, which can activate the molecule for subsequent reactions.
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Stability: The compound is expected to be relatively stable under neutral and basic conditions. However, it may be sensitive to strong acids, which could promote ring-opening of the aziridine.
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| N-CH₃ | ~2.3 - 2.5 | s | - |
| H1, H5 | ~2.8 - 3.2 | m | - |
| H2, H4 | ~3.5 - 4.0 | m | - |
| CH₂ (oxazolidine) | ~3.0 - 3.8 | m | - |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (ppm) |
| N-CH₃ | ~35 - 45 |
| C1, C5 | ~40 - 50 |
| C2, C4 | ~60 - 70 |
Mass Spectrometry
In mass spectrometry, 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane is expected to show a molecular ion peak ([M]⁺) at m/z 99. Subsequent fragmentation may involve the loss of the methyl group or cleavage of the bicyclic ring system.
Applications in Drug Discovery and Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane scaffold is a key component of several investigational and approved drugs.[1] Its rigid structure allows for the precise positioning of pharmacophoric elements, which can lead to enhanced potency and selectivity for biological targets. The N-methylated derivative, 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane, can serve as a valuable synthon for the following applications:
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Scaffold for Novel Therapeutics: It can be used as a central scaffold to build libraries of compounds for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
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Constrained Analogues: The rigid bicyclic system can be used to prepare conformationally constrained analogues of known bioactive molecules, which can provide insights into the bioactive conformation and lead to improved drug candidates.
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Bioisosteric Replacement: The 3-oxa-6-azabicyclo[3.1.0]hexane moiety can be used as a bioisosteric replacement for other cyclic amines or ethers in drug molecules to fine-tune their physicochemical and pharmacokinetic properties.
Experimental Protocol: Hypothetical Nucleophilic Ring-Opening
The following is a hypothetical, representative protocol for the ring-opening of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane with a generic nucleophile (NuH). This protocol is for illustrative purposes only and should be adapted and optimized based on the specific nucleophile and desired product.
Objective: To synthesize a substituted N-methyl-4-hydroxy-3-(nucleophilomethyl)pyrrolidine derivative via nucleophilic ring-opening of the aziridine ring.
Materials:
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6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
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Nucleophile (e.g., a thiol, amine, or alcohol)
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Anhydrous solvent (e.g., THF, CH₃CN)
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Lewis acid catalyst (optional, e.g., LiClO₄, Yb(OTf)₃)
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane (1.0 eq) and the chosen anhydrous solvent.
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Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
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Catalyst Addition (Optional): If required, add the Lewis acid catalyst (0.1 - 0.2 eq) to the reaction mixture. The use of a catalyst may be necessary to activate the aziridine ring towards weaker nucleophiles.
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Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the reactivity of the nucleophile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion of the reaction, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ solution if an acid catalyst was used).
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ring-opened product.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: A generalized workflow for the nucleophilic ring-opening of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane.
Conclusion
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane represents a valuable and versatile building block for the synthesis of complex nitrogen- and oxygen-containing heterocyclic compounds. Its unique structural and electronic properties, stemming from the strained bicyclic system and the N-methyl group, offer a range of opportunities for chemical transformations. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is crucial for leveraging its full potential in the design and development of novel chemical entities with applications in medicinal chemistry and beyond. Further experimental investigation into the specific properties and reactions of this compound is warranted to fully explore its synthetic utility.
References
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Semantic Scholar. Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)- Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]
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